molecular formula C9H5ClN2O2S B13671631 2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid

2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid

Cat. No.: B13671631
M. Wt: 240.67 g/mol
InChI Key: DTXFGQRBJPUPNM-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a thiazole ring and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the chloropyridine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 4-chloropyridine-2-carboxylic acid and thioamide in the presence of a dehydrating agent can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chloropyridine moiety can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but lacks the chlorine atom on the pyridine ring.

    2-(4-Bromopyridin-2-yl)thiazole-4-carboxylic Acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-5-1-2-11-6(3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

DTXFGQRBJPUPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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